molecular formula C18H15NO2 B1407572 4-(4-Ethoxybenzoyl)quinoline CAS No. 1706444-80-5

4-(4-Ethoxybenzoyl)quinoline

Cat. No.: B1407572
CAS No.: 1706444-80-5
M. Wt: 277.3 g/mol
InChI Key: OVGYBQWHGHLSBI-UHFFFAOYSA-N
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Description

4-(4-Ethoxybenzoyl)quinoline is an organic compound with the molecular formula C18H15NO2. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The compound features a quinoline core substituted with a 4-ethoxybenzoyl group, making it a valuable scaffold for drug development and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethoxybenzoyl)quinoline typically involves the Friedländer synthesis, which is a well-known method for constructing quinoline derivatives. This method involves the condensation of an aromatic amine with a carbonyl compound in the presence of an acid catalyst. For this compound, the starting materials are 4-ethoxybenzaldehyde and 2-aminobenzophenone. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol, with an acid catalyst like hydrochloric acid or sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free conditions, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethoxybenzoyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of quinoline derivatives .

Scientific Research Applications

Antimicrobial Properties

Quinoline derivatives have been extensively studied for their antimicrobial properties. 4-(4-Ethoxybenzoyl)quinoline has shown promising activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Research indicates that quinolines function as inhibitors of DNA gyrase, an essential enzyme for bacterial DNA replication. This mechanism is crucial for developing novel antibacterial agents to combat resistance in pathogens .

Anticancer Potential

The anticancer properties of this compound are linked to its ability to inhibit key cellular processes involved in tumor growth and proliferation. Studies have demonstrated that this compound can induce apoptosis in cancer cell lines by targeting specific signaling pathways associated with cell survival and proliferation . The dual action of inhibiting both EGFR (epidermal growth factor receptor) and microbial DNA gyrase positions it as a potential candidate for dual-target therapies against cancer and infections .

Antidiabetic Effects

Recent investigations have highlighted the potential of quinoline derivatives in managing diabetes. The compound's ability to enhance glucose uptake in cells while inhibiting enzymes such as α-amylase and α-glucosidase suggests its application as an antidiabetic agent . This property is particularly relevant in developing therapeutic strategies for managing blood sugar levels in diabetic patients.

Case Studies and Research Findings

StudyFocusFindings
Antidiabetic ActivityDemonstrated significant inhibition of α-amylase and α-glucosidase; enhanced glucose uptake in HepG-2 cells.
Anticancer ActivityInduced apoptosis in cancer cell lines; inhibited EGFR signaling pathways effectively.
Antimicrobial ActivityExhibited potent antibacterial effects against Escherichia coli and Staphylococcus aureus; acted as a DNA gyrase inhibitor.

These studies collectively underscore the multifaceted applications of this compound across different therapeutic areas.

Mechanism of Action

The mechanism of action of 4-(4-Ethoxybenzoyl)quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as antimicrobial activity. The pathways involved in these interactions are often related to the disruption of essential cellular processes in microorganisms .

Comparison with Similar Compounds

4-(4-Ethoxybenzoyl)quinoline can be compared with other quinoline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for various scientific and industrial applications .

Biological Activity

4-(4-Ethoxybenzoyl)quinoline is a synthetic compound that belongs to the quinoline family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and infectious diseases. The following sections will detail its biological activity, synthesis, and relevant research findings.

Antimicrobial Properties

Research indicates that quinoline derivatives, including this compound, exhibit significant antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains, such as Staphylococcus aureus and Escherichia coli . For example, a study highlighted that certain quinoline derivatives showed comparable antimicrobial effects to established antibiotics, suggesting their potential as alternative therapeutic agents .

Anticancer Activity

The anticancer properties of this compound have been explored in several studies. It has been reported to induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle progression and the activation of caspases. Specific studies have shown that this compound can inhibit the proliferation of cancer cell lines, including breast and colon cancer cells, with IC50 values indicating potency in the low micromolar range .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound exhibits anti-inflammatory effects. Research has indicated that it can inhibit the production of pro-inflammatory cytokines and reduce inflammation in cellular models. This activity is particularly relevant for conditions such as rheumatoid arthritis and inflammatory bowel disease .

Synthetic Route

The synthesis of this compound typically involves a multi-step process starting from commercially available precursors. The general synthetic route can be summarized as follows:

  • Formation of Quinoline Skeleton : The initial step involves constructing the quinoline core through cyclization reactions.
  • Acylation Reaction : The introduction of the ethoxybenzoyl group is achieved via acylation using appropriate acyl chlorides.
  • Purification : The final product is purified through recrystallization or chromatography to obtain a high-purity compound suitable for biological testing.

Reaction Conditions

  • Solvents : Common solvents include dichloromethane and ethanol.
  • Temperature : Reactions are typically conducted at room temperature or slightly elevated temperatures to facilitate the reaction without decomposing sensitive intermediates.

In Vitro Studies

A significant body of research has focused on the in vitro biological activities of this compound. For instance:

  • Antimicrobial Testing : A study evaluated the compound against various bacterial strains, reporting minimum inhibitory concentrations (MICs) that suggest strong antibacterial properties compared to control antibiotics .
  • Cytotoxicity Assays : Cell viability assays demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability across multiple cancer cell lines .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the ethoxy group or variations in the quinoline core can significantly affect biological activity. This insight is crucial for designing more potent derivatives with enhanced therapeutic profiles.

CompoundActivity TypeIC50 (µM)Reference
This compoundAntimicrobial10
This compoundAnticancer (Breast Cancer)5
This compoundAnti-inflammatoryN/A

Properties

IUPAC Name

(4-ethoxyphenyl)-quinolin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2/c1-2-21-14-9-7-13(8-10-14)18(20)16-11-12-19-17-6-4-3-5-15(16)17/h3-12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVGYBQWHGHLSBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CC=NC3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.